Imidazo[5,1-c][1,2,4]triazin-4-amine
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Overview
Description
Imidazo[5,1-c][1,2,4]triazin-4-amine is a heterocyclic compound that features a fused ring system combining an imidazole ring and a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazo[5,1-c][1,2,4]triazin-4-amine can be synthesized through various methods. One common approach involves the cyclization of 5-diazoimidazoles with diethyl esters of nitro-, chloro-, bromo-, and acetylaminomalonic acids under base catalysis . Another method includes the reaction of 2-amino-1,3,5-triazines with ketones in the presence of iodine as a mediator .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Imidazo[5,1-c][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[5,1-c][1,2,4]triazin-4-ones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chloro, bromo, and nitro groups in the bicyclic products can be readily replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and nucleophiles such as amines and thiols for substitution reactions. Reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations.
Major Products
Major products formed from these reactions include imidazo[5,1-c][1,2,4]triazin-4-ones, dihydroimidazo[5,1-c][1,2,4]triazin-4-amines, and various substituted derivatives depending on the nucleophiles used.
Scientific Research Applications
Imidazo[5,1-c][1,2,4]triazin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of imidazo[5,1-c][1,2,4]triazin-4-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, some derivatives of this compound have been found to inhibit polo-like kinase 1, a key regulator of cell division . The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with cellular pathways that regulate cell death and survival.
Comparison with Similar Compounds
Imidazo[5,1-c][1,2,4]triazin-4-amine can be compared with other similar compounds such as:
Imidazo[2,1-b][1,3]thiazines: These compounds also feature a fused ring system but with a thiazine ring instead of a triazine ring.
Imidazo[1,2-a][1,3,5]triazines: These compounds have a similar triazine ring but differ in the position of the imidazole ring fusion.
Imidazo[5,1-f][1,2,4]triazin-2-amines: These compounds are known for their inhibitory activity against polo-like kinase 1.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
253878-29-4 |
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Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 g/mol |
IUPAC Name |
imidazo[5,1-c][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C5H5N5/c6-4-1-8-9-5-2-7-3-10(4)5/h1-3H,6H2 |
InChI Key |
FYYZAIKXMWWRAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=NC=C2N=N1)N |
Origin of Product |
United States |
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